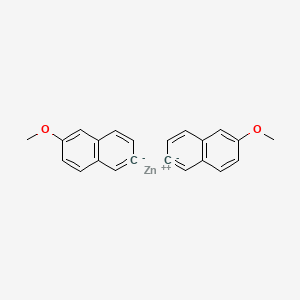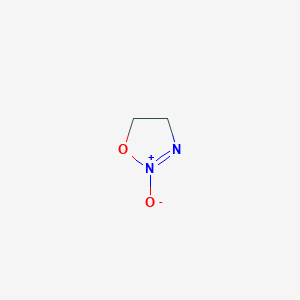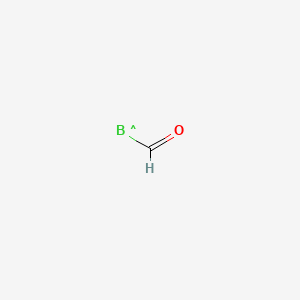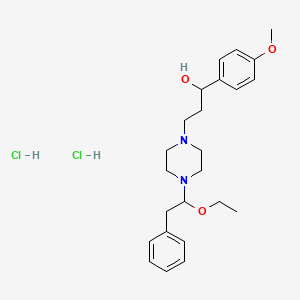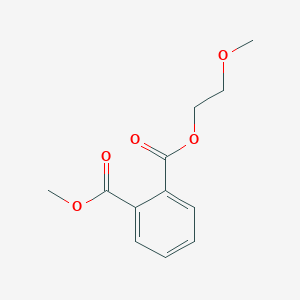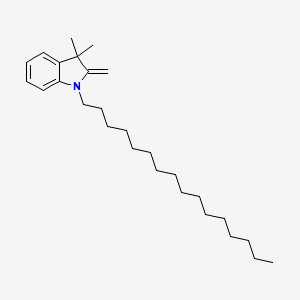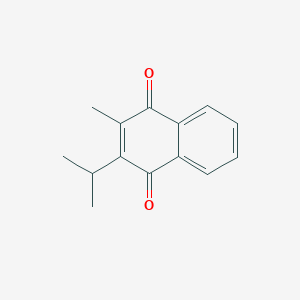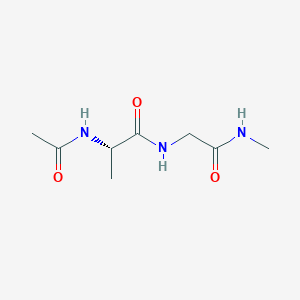
N-Acetyl-L-alanyl-N-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-alanyl-N-methylglycinamide is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an acetyl group attached to the L-alanine residue and a methyl group attached to the glycinamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-N-methylglycinamide typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are coupled using reagents such as carbodiimides (e.g., DCC) in the presence of catalysts like HOBt.
Deprotection: The protecting groups are removed under specific conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a solid resin, followed by cleavage and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-alanyl-N-methylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and acids or bases.
Oxidation and Reduction: Modifying the functional groups, such as converting the acetyl group to a hydroxyl group.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as HCl or NaOH.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield individual amino acids, while oxidation and reduction can lead to modified peptides with altered functional groups.
Applications De Recherche Scientifique
N-Acetyl-L-alanyl-N-methylglycinamide has been explored for various scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in drug development and as a biomarker.
Industry: Utilized in the production of specialized peptides for research and development.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-alanyl-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and methyl groups may influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-alanine: A simpler derivative with similar acetylation but lacking the glycinamide moiety.
N-Methylglycinamide: Contains the methylated glycinamide group but lacks the acetylated alanine residue.
Uniqueness
N-Acetyl-L-alanyl-N-methylglycinamide is unique due to its combined acetyl and methyl modifications, which may confer distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Numéro CAS |
37460-18-7 |
|---|---|
Formule moléculaire |
C8H15N3O3 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[2-(methylamino)-2-oxoethyl]propanamide |
InChI |
InChI=1S/C8H15N3O3/c1-5(11-6(2)12)8(14)10-4-7(13)9-3/h5H,4H2,1-3H3,(H,9,13)(H,10,14)(H,11,12)/t5-/m0/s1 |
Clé InChI |
SQGZZIMMZYNWQB-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)NC)NC(=O)C |
SMILES canonique |
CC(C(=O)NCC(=O)NC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


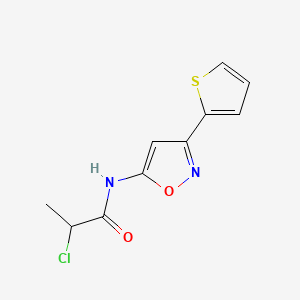
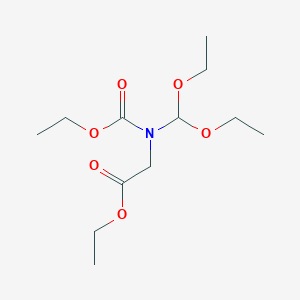
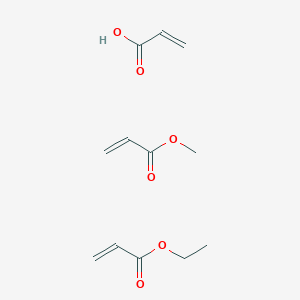
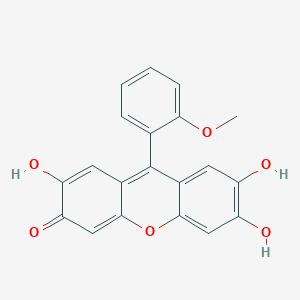
![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
